5-[4-(nonyloxy)phenyl]-3-{(E)-2-[4-(nonyloxy)phenyl]ethenyl}-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound characterized by its unique structure, which includes nonyloxyphenyl groups and a dihydropyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Nonyloxyphenyl Derivatives: This involves the reaction of nonyl alcohol with phenol derivatives under acidic conditions to form nonyloxyphenyl intermediates.
Synthesis of Ethenyl Derivatives: The nonyloxyphenyl intermediates are then reacted with ethenyl compounds in the presence of a base to form the desired ethenyl derivatives.
Cyclization to Form Dihydropyrazole Core: The final step involves the cyclization of the ethenyl derivatives with hydrazine or its derivatives under controlled conditions to form the dihydropyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Organochlorine Compounds: Compounds containing chlorine atoms, which may have similar chemical properties but different biological activities.
Uniqueness
5-[4-(NONYLOXY)PHENYL]-3-[(1E)-2-[4-(NONYLOXY)PHENYL]ETHENYL]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is unique due to its specific combination of nonyloxyphenyl groups and a dihydropyrazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C41H56N2O2 |
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Molecular Weight |
608.9 g/mol |
IUPAC Name |
3-(4-nonoxyphenyl)-5-[(E)-2-(4-nonoxyphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C41H56N2O2/c1-3-5-7-9-11-13-18-32-44-39-28-23-35(24-29-39)22-27-37-34-41(43(42-37)38-20-16-15-17-21-38)36-25-30-40(31-26-36)45-33-19-14-12-10-8-6-4-2/h15-17,20-31,41H,3-14,18-19,32-34H2,1-2H3/b27-22+ |
InChI Key |
DKCKUDKCFKAYOK-HPNDGRJYSA-N |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OCCCCCCCCC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OCCCCCCCCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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